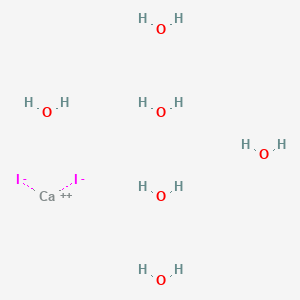

Calcium iodide, hexahydrate

Description

BenchChem offers high-quality Calcium iodide, hexahydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Calcium iodide, hexahydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

10031-31-9 |

|---|---|

Molecular Formula |

CaH12I2O6 |

Molecular Weight |

401.98 g/mol |

IUPAC Name |

calcium;diiodide;hexahydrate |

InChI |

InChI=1S/Ca.2HI.6H2O/h;2*1H;6*1H2/q+2;;;;;;;;/p-2 |

InChI Key |

GVHRTAKEBFEMFD-UHFFFAOYSA-L |

SMILES |

O.O.O.O.O.O.[Ca+2].[I-].[I-] |

Canonical SMILES |

O.O.O.O.O.O.[Ca+2].[I-].[I-] |

Origin of Product |

United States |

Foundational & Exploratory

what are the physical and chemical properties of calcium iodide hexahydrate

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chemical compounds is paramount. This technical guide provides an in-depth overview of calcium iodide hexahydrate (CaI₂·6H₂O), a compound with applications ranging from photography to pharmaceuticals.

Core Physical and Chemical Properties

Calcium iodide hexahydrate is the hydrated form of calcium iodide, an ionic compound formed from calcium and iodine.[1] It is a colorless to yellowish-white crystalline or powdered substance with a bitter taste.[2] A key characteristic of this compound is its hygroscopic and deliquescent nature, meaning it readily absorbs moisture from the atmosphere.[3][4][5]

Quantitative Data Summary

The following tables summarize the key quantitative physical and chemical properties of calcium iodide hexahydrate.

| Property | Value | Citation(s) |

| Molecular Formula | CaH₁₂I₂O₆ | [6][7][8] |

| Molecular Weight | 401.98 g/mol | [6][7][8] |

| Appearance | Colorless to yellowish-white crystalline powder | [2] |

| Melting Point | ~42 °C (decomposes) | [9][10] |

| Boiling Point | 160 °C | [10] |

| Density | 2.55 g/cm³ | [10] |

| Solubility | Observation | Citation(s) |

| Water | Highly soluble | [2][3] |

| Ethanol | Soluble | [2] |

| Methanol | Soluble | [2] |

| Acetone | Slightly soluble | [2] |

| Ether | Insoluble | [2] |

Chemical Behavior and Stability

Calcium iodide hexahydrate is sensitive to environmental conditions. It is light-sensitive and hygroscopic.[11] Exposure to air and light leads to a slow reaction with oxygen and carbon dioxide, resulting in the liberation of free iodine.[2][4] This process is responsible for the yellowish color often observed in impure samples.[2] The aqueous solution of calcium iodide is neutral or slightly alkaline.[2][9]

When exposed to acid, calcium iodide hexahydrate decomposes to release iodine or form hydroiodic acid.[2] The hexahydrate can be dehydrated to its anhydrous form by heating it in the presence of ammonium (B1175870) iodide in a stream of hydrogen iodide or dry nitrogen gas.[2]

Experimental Protocols: General Methodologies

Determination of Melting Point

The melting point of hygroscopic compounds like calcium iodide hexahydrate is typically determined using the capillary method.

Methodology:

-

A small, finely ground sample of the substance is packed into a thin-walled capillary tube.

-

Due to its hygroscopic nature, the capillary tube should be sealed.

-

The capillary is placed in a heating apparatus (e.g., a Mel-Temp apparatus or a Thiele tube) in close proximity to a calibrated thermometer.

-

The sample is heated at a controlled, slow rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range from the first appearance of liquid to the complete liquefaction of the sample is recorded as the melting point range.

Determination of Solubility

The solubility of an inorganic salt like calcium iodide hexahydrate in various solvents can be determined by preparing saturated solutions.

Methodology:

-

A known volume of the solvent (e.g., water, ethanol) is placed in a flask maintained at a constant temperature.

-

The salt is added in small increments with continuous stirring until no more salt dissolves, indicating a saturated solution.

-

A known volume of the saturated solution is carefully decanted and weighed.

-

The solvent is then evaporated from the sample, and the remaining solid residue is weighed.

-

The solubility is calculated and expressed as grams of solute per 100 g or 100 mL of solvent at that specific temperature.

Visualizing Chemical Processes

To better understand the synthesis and degradation of calcium iodide hexahydrate, the following diagrams illustrate these key processes.

Caption: Synthesis of Calcium Iodide Hexahydrate.

Caption: Decomposition of Calcium Iodide Hexahydrate in Air.

References

- 1. Spontaneous Iodide Activation at the Air–Water Interface of Aqueous Droplets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.ws [chem.ws]

- 3. mt.com [mt.com]

- 4. fountainheadpress.com [fountainheadpress.com]

- 5. CALCIUM IODIDE HYDRATE Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. scribd.com [scribd.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. bu.edu [bu.edu]

- 11. Calcium iodide - Wikipedia [en.wikipedia.org]

Synthesis of High-Purity Calcium Iodide Hexahydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis methods for producing high-purity calcium iodide hexahydrate (CaI₂·6H₂O). The information presented herein is intended to equip researchers and professionals in drug development and other scientific fields with detailed methodologies for the preparation of this important inorganic compound. This document outlines three principal synthesis routes, a robust purification protocol, and methods for purity analysis, supported by quantitative data and detailed experimental procedures.

Overview of Synthesis Methods

High-purity calcium iodide hexahydrate can be synthesized through several chemical pathways. The choice of method may depend on factors such as the availability of starting materials, desired purity, scalability, and laboratory equipment. This guide details the following three common methods:

-

Method 1: Neutralization Reaction of Calcium Hydroxide (B78521) with Hydroiodic Acid

-

Method 2: Indirect Synthesis via Iron(II) Iodide Intermediate

-

Method 3: Direct Reaction of Elemental Calcium and Iodine

The following sections provide detailed experimental protocols for each of these methods, along with a dedicated section on the purification of the final product to achieve high purity suitable for pharmaceutical and research applications.

Comparative Data of Synthesis Methods

The selection of a synthesis method is often guided by a comparison of key performance indicators. The following table summarizes the available quantitative data for the described synthesis routes. It is important to note that yields and purities are highly dependent on the experimental conditions and the purity of the starting materials.

| Parameter | Method 1: Neutralization | Method 2: Indirect Synthesis | Method 3: Direct Reaction |

| Purity Achievable | High | High | Moderate to High |

| Typical Yield | High (quantitative) | Moderate to High | Variable |

| Reaction Time | Short | Moderate | Long |

| Key Advantages | Clean reaction, high purity | Avoids direct use of hydroiodic acid | Simple stoichiometry |

| Key Disadvantages | Requires handling of corrosive hydroiodic acid | Multi-step process, potential for iron contamination | Can be difficult to control, requires high temperatures |

Experimental Protocols

Method 1: Neutralization of Calcium Hydroxide with Hydroiodic Acid

This method relies on the straightforward acid-base neutralization of calcium hydroxide with hydroiodic acid to yield calcium iodide and water.[1]

Reaction: Ca(OH)₂ + 2HI → CaI₂ + 2H₂O

Materials:

-

Calcium Hydroxide (Ca(OH)₂)

-

Hydroiodic Acid (HI), 57% aqueous solution

-

Deionized Water

-

pH indicator paper or pH meter

Procedure:

-

In a fume hood, carefully add a stoichiometric amount of calcium hydroxide to a stirred solution of hydroiodic acid. The addition should be done slowly and in portions to control the exothermic reaction.

-

Monitor the pH of the solution. Continue adding calcium hydroxide until the solution is neutral to slightly alkaline (pH 7-8).

-

Filter the resulting solution to remove any unreacted calcium hydroxide or other insoluble impurities.

-

The clear filtrate is a solution of calcium iodide. This solution can be concentrated by gentle heating to induce crystallization of calcium iodide hexahydrate upon cooling.

-

Collect the crystals by filtration and wash with a small amount of ice-cold deionized water.

-

Dry the crystals under vacuum at a low temperature to obtain the final product.

Method 2: Indirect Synthesis via Iron(II) Iodide Intermediate

This method avoids the direct use of hydroiodic acid by first preparing iron(II) iodide, which then reacts with calcium hydroxide in a double displacement reaction.[2]

Reactions:

-

Fe + I₂ → FeI₂

-

FeI₂ + Ca(OH)₂ → CaI₂ + Fe(OH)₂ (s)

Materials:

-

Iron filings (Fe), excess

-

Iodine (I₂)

-

Calcium Hydroxide (Ca(OH)₂)

-

Deionized Water

Procedure:

-

In a flask, mix an excess of iron filings with elemental iodine in deionized water.

-

Heat the mixture while stirring. The solution will initially turn red due to the formation of triiodide, and upon further heating to near boiling, it will become light brown, indicating the formation of iron(II) iodide.[2]

-

Slowly add a saturated solution of calcium hydroxide to the iron(II) iodide solution. This will cause the precipitation of iron(II) hydroxide.[2]

-

Filter the bluish-green precipitate of iron(II) hydroxide.[2]

-

The resulting clear filtrate is a solution of calcium iodide.

-

Concentrate the filtrate by evaporation and allow it to cool to crystallize calcium iodide hexahydrate.[2]

-

Collect the crystals by filtration, wash with a small amount of cold deionized water, and dry under vacuum.

Method 3: Direct Reaction of Elemental Calcium and Iodine

This method involves the direct combination of calcium metal and iodine vapor at elevated temperatures.[3]

Reaction: Ca + I₂ → CaI₂

Materials:

-

Calcium metal (Ca), chunks or powder

-

Iodine (I₂), crystals

-

Inert atmosphere (e.g., Argon)

Procedure:

-

Place iodine crystals at the bottom of a reaction vessel.

-

Heat the vessel gently to sublime the iodine, filling the vessel with purple iodine vapor.[3]

-

Introduce calcium metal, held in a deflagrating spoon, into the iodine vapor.

-

Heat the calcium metal until it is molten. The molten calcium will react with the iodine vapor to form calcium iodide, which will deposit as a white powder.[3]

-

Allow the reaction vessel to cool completely under an inert atmosphere.

-

Collect the crude calcium iodide powder. This product will likely require purification.

Purification of Calcium Iodide Hexahydrate

Recrystallization is a critical step to achieve high-purity calcium iodide hexahydrate. A mixed-solvent system is often effective.

Procedure:

-

Dissolve the crude calcium iodide in a minimal amount of a "good" solvent, such as acetone, with gentle heating.

-

Once dissolved, add a "poor" solvent, such as diethyl ether, dropwise until the solution becomes slightly cloudy.

-

Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.

-

Allow the solution to cool slowly to room temperature. Crystal formation should begin.

-

Further cool the solution in an ice bath to maximize crystal yield.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold "poor" solvent.

-

Dry the crystals under vacuum to remove residual solvents.

References

An In-depth Technical Guide to the Crystal Structure of Calcium Iodide Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of calcium iodide hexahydrate (CaI₂·6H₂O). Leveraging principles of isostructural analogy with calcium chloride hexahydrate, this document details the crystallographic parameters, experimental protocols for synthesis and crystal characterization, and presents the data in a clear, structured format for ease of comparison and use in research and development.

Introduction

Calcium iodide is an ionic compound with significant applications in photography and as an iodine source in animal feed. Its hydrated forms are of particular interest in various scientific disciplines. Calcium iodide hexahydrate, being a hygroscopic and light-sensitive compound, requires careful handling and specific conditions for the growth of single crystals suitable for structural analysis.[1][2][3] Due to the challenges in obtaining a direct crystal structure of the hexahydrate, this guide utilizes the well-established isostructural relationship with calcium chloride hexahydrate (CaCl₂·6H₂O) to elucidate its crystallographic features.

Crystal Structure and Physicochemical Properties

Calcium iodide hexahydrate is isostructural with calcium chloride hexahydrate, the mineral form of which is known as antarcticite. This indicates that they share the same crystal structure, with the chloride ions being replaced by iodide ions.

Crystallographic Data

The crystal structure of calcium chloride hexahydrate has been determined by neutron diffraction, providing precise atomic coordinates.[4] Based on this isostructural relationship, the crystallographic data for calcium iodide hexahydrate can be inferred. The compound crystallizes in the trigonal system with the space group P321.

Table 1: Crystallographic Data for Calcium Iodide Hexahydrate (Inferred)

| Parameter | Value |

| Crystal System | Trigonal |

| Space Group | P321 |

| a (Å) | ~7.9 (estimated) |

| c (Å) | ~3.95 (estimated) |

| Z | 1 |

Note: Unit cell parameters 'a' and 'c' are estimations based on the isostructural CaCl₂·6H₂O and the larger ionic radius of iodide compared to chloride.

Atomic Coordinates

The following atomic coordinates for calcium chloride hexahydrate are used as a model for the isostructural calcium iodide hexahydrate.

Table 2: Inferred Fractional Atomic Coordinates for Calcium Iodide Hexahydrate

| Atom | Wyckoff Position | x | y | z |

| Ca | 1a | 0 | 0 | 0 |

| I | 2d | 1/3 | 2/3 | ~0.25 |

| O1 | 3e | ~0.53 | 0 | 1/2 |

| O2 | 6g | ~0.22 | ~0.15 | ~0.21 |

| H1 | 3e | ~0.63 | 0 | 1/2 |

| H2 | 6g | ~0.28 | ~0.10 | ~0.30 |

| H3 | 6g | ~0.17 | ~0.25 | ~0.15 |

Note: These coordinates are based on the structure of CaCl₂·6H₂O and are approximate for CaI₂·6H₂O. The exact positions would require a dedicated crystallographic study.

Experimental Protocols

Synthesis of Calcium Iodide

Calcium iodide can be synthesized by the reaction of calcium carbonate, calcium oxide, or calcium hydroxide (B78521) with hydroiodic acid.[5]

Reaction: CaCO₃ + 2HI → CaI₂ + H₂O + CO₂

Procedure:

-

In a well-ventilated fume hood, slowly add a stoichiometric amount of hydroiodic acid to a stirred suspension of calcium carbonate in deionized water.

-

Continue stirring until the effervescence of carbon dioxide ceases, indicating the completion of the reaction.

-

The resulting solution is a concentrated aqueous solution of calcium iodide.

Single Crystal Growth of Calcium Iodide Hexahydrate

Due to the hygroscopic and light-sensitive nature of calcium iodide, single crystals are best grown using the slow evaporation method in a controlled environment.[1][2][3]

Procedure:

-

Prepare a saturated solution of calcium iodide in deionized water at room temperature.

-

Filter the solution to remove any undissolved particles or impurities.

-

Transfer the clear, saturated solution to a clean crystallizing dish.

-

To control the rate of evaporation, cover the dish with parafilm and puncture a few small holes in it.

-

For this hygroscopic salt, place the crystallizing dish inside a desiccator containing a suitable desiccant (e.g., anhydrous calcium sulfate) to maintain a low-humidity environment.

-

Store the desiccator in a dark, vibration-free location to protect the light-sensitive solution and promote the growth of large, well-defined single crystals.

-

Monitor the setup periodically over several days to weeks for crystal formation.

X-ray Diffraction Analysis

Methodology:

-

A suitable single crystal of calcium iodide hexahydrate is carefully selected and mounted on a goniometer head.

-

The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and potential degradation.

-

X-ray diffraction data are collected using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

A complete dataset is collected by rotating the crystal through a series of angles.

-

The collected diffraction data are then processed, including integration of reflection intensities, and corrected for various factors (e.g., Lorentz-polarization, absorption).

-

The crystal structure is solved using direct methods or Patterson synthesis and refined using full-matrix least-squares techniques.

Experimental Workflow

The following diagram illustrates the logical flow from the synthesis of calcium iodide to the final determination of its crystal structure.

Caption: Workflow from synthesis to structure determination.

Conclusion

This technical guide has detailed the crystal structure of calcium iodide hexahydrate through an isostructural analogy with calcium chloride hexahydrate. The provided crystallographic data, though inferred, offers a robust model for researchers and scientists. The detailed experimental protocols for synthesis and single-crystal growth are designed to be reproducible, enabling further investigation and verification of the presented structural parameters. This information is valuable for professionals in materials science, chemistry, and drug development who require a thorough understanding of the solid-state properties of this compound.

References

Solubility of Calcium Iodide Hexahydrate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of calcium iodide hexahydrate (CaI₂·6H₂O) in various organic solvents. This information is critical for professionals in research and drug development where calcium iodide may be used as a reagent, catalyst, or component in a formulation. This document presents available quantitative solubility data, details experimental protocols for solubility determination, and provides a visual representation of the experimental workflow.

Introduction to Calcium Iodide Hexahydrate

Calcium iodide is an inorganic compound with the chemical formula CaI₂. The hexahydrate form, CaI₂·6H₂O, is a colorless to yellowish-white crystalline solid that is highly hygroscopic.[1] It is known to be freely soluble in water and alcohol.[2] Understanding its solubility in a range of organic solvents is crucial for its application in various chemical processes, including organic synthesis and pharmaceutical formulation.

Quantitative Solubility Data

Precise quantitative solubility data for calcium iodide hexahydrate in a wide array of organic solvents is not extensively documented in readily available literature. The majority of published data pertains to the anhydrous form, CaI₂. This data, however, provides a valuable approximation for the solubility behavior of the hydrated salt, especially in polar organic solvents where the water of hydration may influence solubility. It is important to note that the presence of water molecules in the crystal lattice of the hexahydrate can affect its interaction with organic solvents compared to the anhydrous form.

The following tables summarize the available quantitative solubility data for anhydrous calcium iodide in select organic solvents at various temperatures. This data is presented as grams of solute per 100 grams of solvent.

Table 1: Solubility of Anhydrous Calcium Iodide in Methanol [3]

| Temperature (°C) | Solubility ( g/100 g Methanol) |

| 0 | 116.4 |

| 10 | 121.1 |

| 15 | 123.7 |

| 20 | 126.1 |

| 30 | 131.2 |

| 40 | 136.8 |

| 50 | 142.2 |

| 60 | 148.8 |

Table 2: Solubility of Anhydrous Calcium Iodide in Acetone [3]

| Temperature (°C) | Solubility ( g/100 g Acetone) |

| 0 | 72.7 |

| 20 | 89.0 |

| 40 | 105.8 |

| 60 | 119.8 |

Qualitative Solubility Information:

-

Ethanol: Soluble[3]

-

Propanol: Highly soluble[1]

-

Dioxane: Practically insoluble[2]

-

Ethyl Acetate: Soluble[3]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of calcium iodide hexahydrate in an organic solvent. This protocol is based on the isothermal shake-flask method, a common and reliable technique for measuring the solubility of solids in liquids.

3.1. Materials and Equipment

-

Calcium Iodide Hexahydrate (CaI₂·6H₂O), analytical grade

-

Selected organic solvent(s), HPLC grade or equivalent

-

Analytical balance (± 0.0001 g)

-

Isothermal shaker bath or temperature-controlled incubator

-

Calibrated thermometer

-

Glass vials or flasks with airtight seals

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Gravimetric analysis equipment (drying oven, desiccator) or a suitable analytical technique for quantification (e.g., ICP-MS for calcium, ion chromatography for iodide).

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of calcium iodide hexahydrate to a series of glass vials. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

-

Accurately pipette a known volume or weigh a known mass of the selected organic solvent into each vial.

-

Securely seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an isothermal shaker bath set to the desired temperature.

-

Allow the mixtures to equilibrate for a predetermined period (e.g., 24-72 hours). The exact time required for equilibrium should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant. Continuous agitation is necessary to facilitate the dissolution process.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the vials to stand undisturbed in the isothermal bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a pre-warmed or pre-cooled syringe (to the temperature of the experiment) to avoid precipitation or dissolution due to temperature changes.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

-

-

Quantification of Solute:

-

Gravimetric Method:

-

Accurately weigh the volumetric flask containing the filtered saturated solution.

-

Evaporate the solvent from the flask in a drying oven at a temperature that is high enough to remove the solvent but low enough to avoid decomposition of the calcium iodide. The stability of calcium iodide hexahydrate at different temperatures should be considered.

-

Once the solvent is completely evaporated, cool the flask in a desiccator and weigh it again.

-

The mass of the dissolved calcium iodide hexahydrate is the difference between the final and initial weights of the flask.

-

-

Analytical Instrumentation:

-

Alternatively, the concentration of calcium or iodide in the filtered solution can be determined using techniques such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for calcium or Ion Chromatography for iodide. This requires the preparation of calibration standards.

-

-

-

Calculation of Solubility:

-

Calculate the solubility in grams of solute per 100 g of solvent using the following formula:

Solubility = (mass of dissolved CaI₂·6H₂O / mass of solvent) * 100

-

3.3. Considerations for Hydrated Salts

When working with hydrated salts like calcium iodide hexahydrate, it is important to consider the fate of the water of hydration. In polar organic solvents, the water molecules may be released and become part of the solvent system, potentially affecting the overall solubility. In non-polar solvents, the energy required to remove the water of hydration from the crystal lattice may contribute to lower solubility. It is also crucial to use anhydrous organic solvents to avoid introducing additional water into the system, which could significantly alter the solubility.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of the solubility of calcium iodide hexahydrate.

Caption: Workflow for the experimental determination of solubility.

Conclusion

The solubility of calcium iodide hexahydrate in organic solvents is a key parameter for its effective use in research and industrial applications. While quantitative data for the hexahydrate form is scarce, the data for anhydrous calcium iodide provides a useful starting point for formulation and experimental design. The detailed experimental protocol provided in this guide offers a robust method for determining the precise solubility in any organic solvent of interest, enabling researchers and drug development professionals to generate the specific data required for their applications. Careful consideration of the role of the water of hydration is essential for accurate and reproducible results.

References

Thermal Stability and Decomposition of Calcium Iodide Hexahydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium iodide hexahydrate (CaI₂·6H₂O) is a hygroscopic, crystalline solid with applications in various scientific fields. Understanding its thermal stability and decomposition pathway is crucial for its handling, storage, and utilization in applications such as a phase change material or as a source of iodide. This technical guide provides a comprehensive overview of the thermal behavior of calcium iodide hexahydrate, including its physical properties and a proposed decomposition mechanism based on the behavior of analogous hydrated salts. Detailed experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are provided to guide researchers in the characterization of this and similar hygroscopic materials.

Introduction

Calcium iodide is an ionic compound with the formula CaI₂. In its hydrated form, it incorporates water molecules into its crystal lattice. The hexahydrate, CaI₂·6H₂O, is a common form and is known to be highly hygroscopic, readily absorbing moisture from the atmosphere.[1] The thermal behavior of hydrated salts is of significant interest as they often undergo multi-step dehydration processes upon heating, losing water molecules at specific temperature ranges to form lower hydrates or the anhydrous salt.[2][3] This guide synthesizes the available information on calcium iodide hexahydrate and provides a framework for its thermal analysis.

Physicochemical Properties

Calcium iodide hexahydrate is a white to yellowish-white crystalline solid.[4] It is highly soluble in water, ethanol, and acetone.[4] Due to its hygroscopic nature, it must be stored in a tightly sealed container to prevent deliquescence.[1]

Table 1: Physical and Thermal Properties of Calcium Iodide and Its Hexahydrate

| Property | Value | Reference(s) |

| Calcium Iodide Hexahydrate (CaI₂·6H₂O) | ||

| Molecular Weight | 401.98 g/mol | |

| Melting Point | ~42 °C | [4] |

| Latent Heat of Fusion | ~162 J/g | [5] |

| Appearance | Colorless to yellowish-white crystalline solid | [4] |

| **Anhydrous Calcium Iodide (CaI₂) ** | ||

| Molecular Weight | 293.89 g/mol | [6] |

| Melting Point | 779 °C | [1] |

| Boiling Point | 1100 °C | [1] |

| Density | 3.956 g/cm³ | [1] |

Thermal Decomposition Pathway

The decomposition is likely to proceed as follows:

CaI₂·6H₂O(s) → CaI₂·xH₂O(s) + (6-x)H₂O(g) → ... → CaI₂(s) + 6H₂O(g)

The initial step may involve the melting of the hexahydrate around its melting point of 42 °C, followed by sequential dehydration steps at increasing temperatures.

Caption: Proposed thermal decomposition pathway of CaI₂·6H₂O.

Experimental Protocols for Thermal Analysis

Given the hygroscopic nature of calcium iodide hexahydrate, special precautions must be taken during sample preparation and analysis to ensure accurate and reproducible results. The following are detailed methodologies for TGA and DSC analysis applicable to such materials.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

Objective: To determine the dehydration temperatures and quantify the water content at each stage of decomposition.

Instrumentation: A thermogravimetric analyzer with a high-precision balance and the capability for controlled heating rates and atmosphere.

Methodology:

-

Sample Preparation:

-

Due to the hygroscopic nature of the sample, all handling should be performed in a low-humidity environment, such as a glove box with a dry atmosphere (e.g., nitrogen or argon).

-

If a glove box is not available, work quickly to minimize exposure to ambient air.

-

Use a clean, dry spatula to place a small amount of the sample (typically 5-10 mg) into a pre-tared TGA crucible (e.g., alumina (B75360) or platinum).[7]

-

For highly hygroscopic samples, consider using a hermetically sealed pan with a pinhole lid to control the release of volatiles.[8]

-

-

Instrument Setup:

-

Purge the TGA furnace with a dry, inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to provide a stable and non-reactive atmosphere.

-

Set the initial temperature to ambient (e.g., 25 °C).

-

Program the heating rate, typically between 5 to 20 °C/min. A slower heating rate can provide better resolution of overlapping decomposition steps.

-

-

Analysis:

-

Equilibrate the sample at the initial temperature for a few minutes.

-

Begin the heating program, recording the mass loss as a function of temperature up to a final temperature sufficient to ensure complete dehydration (e.g., 300-400 °C).

-

The resulting TGA curve will show step-wise mass losses corresponding to the dehydration events. The temperature at the inflection point of each step (from the derivative thermogravimetric, DTG, curve) indicates the temperature of the maximum rate of decomposition.

-

Caption: Experimental workflow for TGA of hygroscopic salts.

Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature.

Objective: To determine the temperatures and enthalpies of phase transitions, such as melting and dehydration.

Instrumentation: A differential scanning calorimeter.

Methodology:

-

Sample Preparation:

-

As with TGA, handle the sample in a low-humidity environment.

-

Accurately weigh 2-5 mg of the sample into a DSC pan.

-

Use a hermetically sealed pan to prevent water loss before the analysis begins and to contain the sample during melting. A small pinhole in the lid may be used to allow for the controlled escape of evolved water vapor.

-

-

Instrument Setup:

-

Place an empty, sealed pan as the reference.

-

Purge the DSC cell with a dry, inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

Set the initial temperature below the expected melting point (e.g., 25 °C).

-

Program a heating rate, typically 10 °C/min.

-

-

Analysis:

-

Equilibrate the sample at the initial temperature.

-

Begin the heating program and record the heat flow as a function of temperature.

-

Endothermic peaks on the DSC thermogram will correspond to melting and dehydration events. The area under each peak can be integrated to determine the enthalpy change of the transition.

-

Data Presentation

While specific experimental data for the thermal decomposition of calcium iodide hexahydrate is not available in the literature reviewed, the following table provides a template for how such data should be structured for clear comparison. The values for calcium chloride dihydrate are included for illustrative purposes.[9]

Table 2: Illustrative TGA/DSC Data for a Hydrated Salt (Calcium Chloride Dihydrate)

| Dehydration Step | Temperature Range (°C) | Mass Loss (%) (TGA) | Enthalpy Change (J/g) (DSC) | Corresponding Reaction |

| 1 | 100 - 150 | ~12 | (Endothermic) | CaCl₂·2H₂O → CaCl₂·H₂O + H₂O |

| 2 | 150 - 200 | ~12 | (Endothermic) | CaCl₂·H₂O → CaCl₂ + H₂O |

Conclusion

The thermal stability and decomposition of calcium iodide hexahydrate are critical parameters for its practical application. Although direct experimental data on its thermal decomposition is sparse, a multi-step dehydration process is anticipated. The experimental protocols for TGA and DSC outlined in this guide provide a robust framework for the characterization of CaI₂·6H₂O and other hygroscopic hydrated salts. Further research is warranted to fully elucidate the specific dehydration steps, intermediate hydrates, and associated energetics of the thermal decomposition of calcium iodide hexahydrate. Such data will be invaluable to researchers and professionals working with this compound.

References

- 1. Calcium iodide - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. torontech.com [torontech.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to Calcium Iodide Hexahydrate for Scientific and Pharmaceutical Applications

An in-depth examination of the physicochemical properties, synthesis, and applications of Calcium Iodide Hexahydrate, tailored for researchers, scientists, and professionals in drug development.

Calcium iodide hexahydrate, an inorganic salt of calcium and iodine, is a compound with diverse applications in scientific research and the pharmaceutical industry. This technical guide provides a detailed overview of its chemical and physical properties, methods of synthesis, and its utility in various experimental and industrial settings. Particular focus is placed on its role as a source of iodide in biological systems and its emerging applications in catalysis.

Core Properties of Calcium Iodide Hexahydrate

Calcium iodide hexahydrate is primarily identified by the CAS number 71626-98-7 . Its molecular formula is CaI₂·6H₂O , which can also be represented as CaH₁₂I₂O₆ .[1] The anhydrous form of calcium iodide has the CAS number 10102-68-8.[2][3]

Physicochemical Data

A summary of the key quantitative data for calcium iodide is presented in the tables below, facilitating easy comparison of its properties.

Table 1: General and Physical Properties

| Property | Value |

| Molecular Weight | 401.98 g/mol [1] |

| Appearance | White to yellowish-white hygroscopic crystals or powder |

| Melting Point | ~42 °C (decomposes) |

| Boiling Point | 160 °C (of the hydrate) |

| Density | 2.55 g/cm³ |

Table 2: Solubility Data (for anhydrous Calcium Iodide)

| Solvent | Solubility ( g/100 g of solvent) | Temperature (°C) |

| Water | 182 | 0 |

| 209 | 20 | |

| 426 | 100 | |

| Methanol | 116.4 | 0 |

| 126.1 | 20 | |

| 148.8 | 60 | |

| Acetone | 72.7 | 0 |

| 89 | 20 | |

| 119.8 | 60 | |

| Ether | Insoluble | - |

Data for solubility of anhydrous calcium iodide is provided as a reference for its behavior in various solvents.[4]

Table 3: Thermodynamic Properties (for anhydrous Calcium Iodide)

| Property | Value |

| Standard Molar Enthalpy of Formation (ΔfH⁰) | -534.7 kJ/mol (solid)[4] |

| Standard Molar Gibbs Energy of Formation (ΔfG⁰) | -529.7 kJ/mol (solid)[4] |

| Standard Molar Entropy (S⁰) | 142 J/(mol·K) (solid)[4] |

| Molar Heat Capacity at Constant Pressure (Cp) | 77 J/(mol·K) (solid)[4] |

Experimental Protocols

Synthesis of Calcium Iodide

Calcium iodide can be synthesized through several methods. A common laboratory-scale preparation involves the reaction of a calcium salt with hydroiodic acid.

Protocol for Synthesis from Calcium Carbonate:

-

Reaction Setup: In a well-ventilated fume hood, suspend calcium carbonate (CaCO₃) in distilled water in a glass beaker with constant stirring.

-

Addition of Hydroiodic Acid: Slowly add a stoichiometric amount of hydroiodic acid (HI) to the suspension. The reaction will produce carbon dioxide gas, so the addition should be gradual to control effervescence. The reaction is as follows: CaCO₃ + 2HI → CaI₂ + H₂O + CO₂[3]

-

Completion and Filtration: Continue stirring until the evolution of CO₂ ceases and all the calcium carbonate has dissolved. Filter the resulting solution to remove any unreacted starting material or impurities.

-

Crystallization: Gently heat the solution to concentrate it, then allow it to cool slowly to facilitate the crystallization of calcium iodide hexahydrate.

-

Isolation and Storage: Collect the crystals by filtration and dry them under vacuum at a low temperature to avoid decomposition. Store the final product in a tightly sealed container, protected from light and moisture, as it is hygroscopic and can decompose on exposure to air and light, liberating free iodine which imparts a yellowish color.[3]

Catalytic Asymmetric Mannich-type Reaction

A novel chiral calcium iodide catalyst, prepared from CaI₂ and a pybox ligand, has been shown to be effective in asymmetric Mannich-type reactions. This is a significant application in the synthesis of chiral β-aminocarbonyl compounds, which are important building blocks in drug development.

Experimental Protocol:

-

Catalyst Preparation: In a glovebox under an inert atmosphere, a solution of anhydrous calcium iodide (CaI₂) in a suitable solvent (e.g., tetrahydrofuran) is treated with a chiral pybox (pyridine-bis(oxazoline)) ligand. The mixture is stirred at room temperature to form the chiral calcium iodide complex.

-

Reaction Mixture: To a solution of the N-Boc-protected imine in an appropriate solvent, add the malonate nucleophile.

-

Catalysis: A catalytic amount of the pre-formed chiral calcium iodide catalyst is added to the reaction mixture.

-

Reaction Conditions: The reaction is typically stirred at a controlled temperature (e.g., room temperature or below) for a specified period, monitoring the progress by thin-layer chromatography or other analytical techniques.

-

Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The resulting crude product is then purified by column chromatography to yield the enantiomerically enriched β-aminocarbonyl compound.[5]

This catalytic system has demonstrated high yields and enantioselectivities for both aromatic and aliphatic imines.[5]

Mandatory Visualizations

Iodide Transport in Thyroid Follicular Cells

While calcium iodide hexahydrate itself is not a signaling molecule, the iodide ion is a critical component of thyroid hormones and its transport into thyroid cells is a well-defined and vital signaling-related process. This pathway is essential for the synthesis of thyroxine (T4) and triiodothyronine (T3), which regulate metabolism, growth, and development.

References

- 1. Calcium iodide hexahydrate | CaH12I2O6 | CID 6093259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CALCIUM IODIDE | 10031-31-9 [chemicalbook.com]

- 3. Calcium iodide - Wikipedia [en.wikipedia.org]

- 4. calcium iodide [chemister.ru]

- 5. Chiral calcium iodide for asymmetric Mannich-type reactions of malonates with imines providing β-aminocarbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of Calcium Iodide Hexahydrate in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling precautions for calcium iodide hexahydrate (CaI₂·6H₂O), a compound utilized in various chemical syntheses and research applications. Due to its hygroscopic and light-sensitive nature, proper handling is crucial to ensure laboratory safety and maintain the integrity of the substance. This document outlines the known hazards, exposure control measures, and emergency procedures.

Hazard Identification and Classification

Calcium iodide hexahydrate is classified as a hazardous substance.[1] It is a skin and serious eye irritant.[2] While extensive toxicological data is not available, chronic exposure to iodides can lead to "iodism," with symptoms including skin rash, running nose, headache, and irritation of the mucous membranes.[3]

GHS Hazard Statements:

Quantitative Safety Data

Comprehensive quantitative toxicological data for calcium iodide hexahydrate is limited. The following table summarizes the available information.

| Parameter | Value | Reference |

| Oral LD50 (Rat) | No data available | [2] |

| Inhalation LC50 (Rat) | No data available | [2] |

| Dermal LD50 (Rabbit) | No data available | [2] |

| Permissible Exposure Limit (PEL) - Oregon | 10 mg/m³ (Total Dust, as Particulates Not Otherwise Regulated) | [1] |

Engineering Controls and Personal Protective Equipment (PPE)

To minimize exposure, it is imperative to use appropriate engineering controls and personal protective equipment.

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[1]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5]

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield that conforms to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5]

-

Skin Protection:

-

Wear chemical-resistant gloves (e.g., nitrile) inspected for integrity before each use.[6]

-

A lab coat or chemical-resistant apron should be worn to protect against skin contact.

-

-

Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH-approved particulate respirator.[6]

Experimental Protocols: Safe Handling Procedures

Due to the lack of specific, published experimental protocols with detailed safety sections for calcium iodide hexahydrate, the following are generalized procedures for common laboratory manipulations, derived from safety data sheets and best practices for handling hygroscopic and light-sensitive solids.

Weighing and Transferring

Objective: To safely weigh and transfer solid calcium iodide hexahydrate.

Methodology:

-

Preparation:

-

Ensure all necessary PPE is worn.

-

Perform the procedure in a chemical fume hood or a glove box to minimize exposure to air and moisture.

-

Use a clean, dry weighing vessel.

-

-

Weighing:

-

Quickly transfer the desired amount of calcium iodide hexahydrate to the weighing vessel to minimize exposure to the atmosphere.

-

Keep the stock container tightly sealed when not in use.

-

-

Transfer:

-

Carefully transfer the weighed solid to the reaction vessel.

-

If transferring to a solution, add the solid slowly to prevent splashing.

-

-

Cleaning:

-

Clean any spills immediately using dry methods (e.g., sweeping or vacuuming with a HEPA filter).[1]

-

Wash the weighing vessel and any contaminated surfaces with an appropriate solvent.

-

Dissolving the Solid

Objective: To safely dissolve calcium iodide hexahydrate in a solvent.

Methodology:

-

Preparation:

-

Wear appropriate PPE.

-

Conduct the procedure in a well-ventilated fume hood.

-

-

Procedure:

-

To a reaction vessel containing the chosen solvent, slowly add the pre-weighed calcium iodide hexahydrate in small portions.

-

Stir the mixture to facilitate dissolution.

-

Be aware of any potential exothermic reactions, although none are specifically noted for simple dissolution.

-

-

Storage:

-

If the resulting solution is to be stored, use a tightly sealed, light-protected container (e.g., an amber glass bottle).

-

Storage and Incompatibility

Proper storage is crucial to maintain the stability and purity of calcium iodide hexahydrate.

-

Storage Conditions: Store in a cool, dry, well-ventilated area.[1] Keep containers tightly sealed to prevent absorption of moisture.[1] Protect from light, as it can cause the material to oxidize and release iodine.[1]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, acids, bromine trifluoride, and chloral (B1216628) hydrate.[1]

Emergency Procedures

First-Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a glass of water to drink. Seek medical attention.[1]

Spill Response

The following diagram outlines the logical workflow for responding to a calcium iodide hexahydrate spill.

General Laboratory Handling Workflow

The following diagram illustrates a logical workflow for the general handling of calcium iodide hexahydrate in a laboratory setting.

References

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. Calcium Iodide SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 3. researchgate.net [researchgate.net]

- 4. Calcium iodide hexahydrate | CaH12I2O6 | CID 6093259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]

- 6. tutorchase.com [tutorchase.com]

The Hygroscopic Nature of Calcium Iodide Hexahydrate: An In-depth Technical Guide for Researchers and Drug Development Professionals

Anhydrous calcium iodide and its hexahydrate form are highly hygroscopic compounds, readily absorbing moisture from the atmosphere. This intrinsic property presents significant challenges and considerations in research, laboratory handling, and particularly in the formulation and development of pharmaceutical products. Understanding and quantifying the hygroscopic behavior of calcium iodide hexahydrate is crucial for ensuring its stability, quality, and performance in various applications.

Calcium iodide (CaI₂) is an ionic compound that exists as a colorless to yellowish-white crystalline or powdered substance.[1] The hexahydrate form (CaI₂·6H₂O) is particularly noteworthy for its pronounced tendency to attract and retain atmospheric water, a phenomenon known as hygroscopicity, which can lead to deliquescence—the process of dissolving in the absorbed water to form a liquid solution.[2] This technical guide provides a comprehensive overview of the hygroscopic nature of calcium iodide hexahydrate, its implications for drug development, and methodologies for its characterization and management.

Physicochemical Properties and Hygroscopic Behavior

Calcium iodide hexahydrate's interaction with atmospheric moisture is a critical factor influencing its physical and chemical stability. When exposed to air, it not only absorbs water but can also react with carbon dioxide, leading to the liberation of free iodine and a subsequent yellowing of the material.[1] This degradation pathway underscores the importance of controlled storage and handling conditions.

The European Pharmacopoeia outlines a classification system for the hygroscopicity of substances based on the percentage weight gain after 24 hours of storage at 25°C and 80% relative humidity.[4] Although a specific classification for calcium iodide hexahydrate under this system was not found, its known deliquescent nature suggests it would fall into the "very hygroscopic" or "deliquescent" categories.

Table 1: Physicochemical Properties of Calcium Iodide and its Hexahydrate

| Property | Calcium Iodide (Anhydrous) | Calcium Iodide Hexahydrate |

| Molecular Formula | CaI₂ | CaI₂·6H₂O |

| Appearance | Colorless to yellowish-white powder | Colorless to yellowish-white crystalline powder |

| Hygroscopicity | Very hygroscopic | Very hygroscopic, deliquescent |

| Solubility | Highly soluble in water, methanol, ethanol, and propanol; insoluble in ether.[1] | Freely soluble in water and alcohol. |

Implications of Hygroscopicity in Pharmaceutical Development

The hygroscopic nature of an active pharmaceutical ingredient (API) or excipient like calcium iodide hexahydrate has profound implications throughout the drug development lifecycle, from early formulation to manufacturing and packaging.[5]

1. Chemical Stability: The presence of absorbed moisture can accelerate chemical degradation pathways, such as hydrolysis, leading to a loss of potency and the formation of impurities.[6] For iodide-containing compounds, moisture can facilitate oxidation, resulting in the formation of elemental iodine and discoloration of the product.[1] The stability of iodine in iodized salt, for instance, is significantly influenced by moisture content and atmospheric humidity.[7]

2. Physical Stability: Moisture uptake can induce physical changes in the solid-state properties of a material. These changes can include alterations in crystal structure, particle size, and morphology.[5] For amorphous materials, absorbed water can act as a plasticizer, lowering the glass transition temperature (Tg) and potentially leading to crystallization.

3. Formulation and Manufacturing Challenges: The handling and processing of hygroscopic powders can be challenging. Issues such as poor powder flow, caking, and agglomeration can arise, impacting manufacturing processes like blending, granulation, and tablet compression.[5] Adhesion of the material to manufacturing equipment can also lead to operational difficulties and product loss.

4. Dosage Form Performance: The hygroscopicity of an ingredient can affect the performance of the final dosage form. For solid oral dosage forms, changes in moisture content can impact tablet hardness, disintegration, and dissolution rates, ultimately affecting the bioavailability of the API.[8][9]

5. Packaging and Storage: To mitigate the detrimental effects of moisture, hygroscopic materials require storage in tightly sealed containers in a dry environment.[1] The selection of appropriate packaging with adequate moisture barrier properties is critical to ensure the long-term stability and shelf-life of the product.[8]

Experimental Protocols for Characterizing Hygroscopicity

A thorough understanding of the hygroscopic properties of a substance is essential for developing appropriate control strategies. Several experimental techniques are employed to characterize the interaction of a solid with water vapor.

Gravimetric Vapor Sorption (GVS) Analysis

Dynamic Vapor Sorption (DVS) is a widely used technique to determine the water vapor sorption and desorption characteristics of a material. The instrument measures the change in mass of a sample as it is exposed to a controlled relative humidity at a constant temperature. The resulting data is plotted as a sorption-desorption isotherm, which provides valuable information about the material's hygroscopicity, deliquescence point, and the presence of any solid-state transformations.[10]

Generalized Experimental Protocol for DVS Analysis:

-

Sample Preparation: A small amount of the sample (typically 5-20 mg) is placed in the DVS instrument's sample pan.

-

Drying: The sample is initially dried under a stream of dry nitrogen (0% RH) at a specified temperature (e.g., 25°C) until a stable weight is achieved. This establishes the dry mass of the sample.

-

Sorption Phase: The relative humidity is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). The sample mass is allowed to equilibrate at each RH step, and the weight change is recorded.

-

Desorption Phase: After reaching the maximum RH, the humidity is decreased in a similar stepwise manner back to 0% RH, and the corresponding mass changes are recorded.

-

Data Analysis: The percentage change in mass is plotted against the relative humidity to generate the sorption-desorption isotherm.

European Pharmacopoeia Method for Hygroscopicity Classification

The European Pharmacopoeia provides a simple gravimetric method to classify the hygroscopicity of a substance.[4]

Experimental Protocol:

-

Weigh a specific amount of the substance into a tared container.

-

Store the container in a desiccator maintained at 80% ± 2% relative humidity and 25°C ± 1°C for 24 hours.

-

After 24 hours, reweigh the sample.

-

Calculate the percentage increase in weight.

-

Classify the substance based on the criteria outlined in the pharmacopeia (see Table 2).

Table 2: European Pharmacopoeia Classification of Hygroscopicity

| Classification | Weight Increase (%) |

| Slightly hygroscopic | ≥ 0.2 and < 2 |

| Hygroscopic | ≥ 2 and < 15 |

| Very hygroscopic | ≥ 15 |

| Deliquescent | Sufficient water is absorbed to form a liquid |

Management and Formulation Strategies for Hygroscopic Materials

Several strategies can be employed to manage the challenges associated with the hygroscopic nature of substances like calcium iodide hexahydrate in pharmaceutical development.

1. Environmental Control: Manufacturing and storage areas should have controlled temperature and humidity to minimize moisture exposure.[5]

2. Formulation Approaches:

- Excipient Selection: The use of less hygroscopic excipients in the formulation can help to mitigate the overall moisture sensitivity of the final product.[6]

- Moisture Scavengers: Incorporating excipients that act as internal desiccants can help to protect the API from moisture.

- Film Coating: Applying a moisture-barrier film coat to solid dosage forms can provide effective protection against atmospheric humidity.[1][11]

- Encapsulation: Encapsulating the hygroscopic material within a less permeable matrix can also serve as a protective barrier.[1][11]

- Crystal Engineering: In some cases, it may be possible to form a less hygroscopic salt or co-crystal of the API.[1][11]

3. Packaging Solutions: The use of high-barrier packaging materials, such as foil-foil blisters or containers with desiccants, is essential for protecting moisture-sensitive products.[8]

Logical Relationships and Workflows

The following diagrams illustrate the logical relationships and workflows associated with the hygroscopic nature of calcium iodide hexahydrate.

Caption: Relationship between the hygroscopic nature of calcium iodide hexahydrate and its implications.

References

- 1. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. acp.copernicus.org [acp.copernicus.org]

- 4. pharmagrowthhub.com [pharmagrowthhub.com]

- 5. scribd.com [scribd.com]

- 6. colorcon.com [colorcon.com]

- 7. Studies on the stability of iodine compounds in iodized salt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. colorcon.com [colorcon.com]

- 9. lettersinhighenergyphysics.com [lettersinhighenergyphysics.com]

- 10. Moisture Sorption–desorption Characteristics and the Corresponding Thermodynamic Properties of Carvedilol Phosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pharmaexcipients.com [pharmaexcipients.com]

A Technical Guide to Research-Grade Calcium Iodide Hexahydrate for Scientific Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of research-grade calcium iodide hexahydrate (CaI₂·6H₂O), a crucial inorganic compound in various scientific domains. This document details the commercial sources, technical specifications, and established applications of this compound, with a focus on providing practical information for laboratory use.

Commercial Suppliers of Research-Grade Calcium Iodide Hexahydrate

A variety of chemical suppliers offer calcium iodide hexahydrate suitable for research and development purposes. These suppliers often provide different grades of the compound, each with specific purity levels and impurity profiles. When selecting a supplier, it is crucial to consider the specific requirements of the intended application, including the necessary purity and the acceptable levels of trace metal and other impurities.

Below is a summary of prominent commercial suppliers offering research-grade calcium iodide hexahydrate:

| Supplier | Contact Information | Available Grades/Purities |

| American Elements | --INVALID-LINK-- | Offers various grades including high purity (e.g., 99.999%), research grade, and pharmaceutical grade.[1] |

| Alfa Aesar (part of Thermo Fisher Scientific) | --INVALID-LINK-- | Provides a range of purities, often specified on their product pages and certificates of analysis. |

| Noah Chemicals | --INVALID-LINK-- | Specializes in high-purity inorganic chemicals, with purities up to 99.9999+%. They can also provide materials to ACS, USP/NF, and FCC specifications. |

| Strem Chemicals | --INVALID-LINK-- | Manufactures and markets specialty chemicals of high purity, typically 99% or higher. |

| Chem-Impex International | --INVALID-LINK-- | Offers calcium iodide hydrate (B1144303) with specified purities for research and industrial applications. |

| AB Enterprises | --INVALID-LINK-- | A supplier of high-purity specialty chemicals, including calcium iodide hexahydrate, for various industries including pharmaceuticals.[2] |

Technical Data and Specifications

The quality and purity of calcium iodide hexahydrate are critical for reproducible and reliable experimental results. The following tables summarize the key technical specifications of research-grade calcium iodide hexahydrate based on information from various suppliers. Researchers should always refer to the supplier-specific certificate of analysis for lot-specific data.

Table 1: General Properties of Calcium Iodide Hexahydrate

| Property | Value |

| Chemical Formula | CaI₂·6H₂O |

| CAS Number | 71626-98-7 |

| Molecular Weight | 401.98 g/mol [2] |

| Appearance | White to yellowish-white crystalline solid or powder[3] |

| Solubility | Highly soluble in water, alcohol, and acetone. |

Table 2: Comparative Purity and Impurity Profile of Research-Grade Calcium Iodide Hexahydrate from Select Suppliers

| Supplier | Purity (Assay) | Key Impurities (Typical Maximum Limits) |

| American Elements | Up to 99.999% | Trace metals and other anions (specific limits available on request) |

| Alfa Aesar | ≥98% | Varies by product grade (refer to CoA) |

| Noah Chemicals | Up to 99.9999+% | Detailed trace metal analysis provided with order |

| Strem Chemicals | Typically ≥99% | Specific impurity levels provided on CoA |

Experimental Applications and Protocols

Calcium iodide hexahydrate finds utility in a range of chemical and biological research areas. Its applications stem from its properties as a source of iodide ions and the Lewis acidity of the calcium ion.

Organic Synthesis

Calcium iodide can be used as a catalyst or reagent in various organic reactions. For instance, it can be involved in the synthesis of iodinated organic compounds.

Experimental Protocol: Synthesis of Anhydrous Calcium Iodide from its Hydrate for Use in Moisture-Sensitive Reactions

This protocol describes the dehydration of calcium iodide hexahydrate, a necessary step for its use in anhydrous conditions.

Materials:

-

Calcium iodide hexahydrate (CaI₂·6H₂O)

-

Tube furnace

-

Quartz tube

-

Inert gas (e.g., Argon or Nitrogen) supply with a flow meter

-

Schlenk flask

Procedure:

-

Place a known amount of calcium iodide hexahydrate in a quartz tube.

-

Insert the quartz tube into the tube furnace.

-

Connect one end of the quartz tube to an inert gas supply with a bubbler to monitor the gas flow.

-

Connect the other end of the quartz tube to a Schlenk flask to collect the anhydrous product.

-

Begin a slow flow of inert gas through the quartz tube.

-

Gradually heat the furnace to a temperature of 200-250 °C. The water of hydration will be driven off.

-

Maintain this temperature for 2-3 hours under the inert gas flow to ensure complete dehydration.

-

After dehydration, allow the furnace to cool to room temperature under the continuous flow of inert gas.

-

Once at room temperature, quickly transfer the resulting anhydrous calcium iodide powder to a dry Schlenk flask under an inert atmosphere to prevent rehydration.

Logical Workflow for Anhydrous Calcium Iodide Preparation

Caption: Workflow for preparing anhydrous calcium iodide.

Thyroid Research

Both calcium and iodide ions play crucial roles in thyroid physiology. While direct experimental protocols using calcium iodide hexahydrate in thyroid hormone assays are not commonly detailed in recent literature, the compound can serve as a source of iodide for studying its uptake and metabolism by thyroid cells.

Experimental Protocol: In Vitro Iodide Uptake Assay in Thyroid Cells

This generalized protocol outlines how to study the effect of iodide concentration on its uptake by cultured thyroid cells. Calcium iodide hexahydrate can be used to prepare the iodide solutions.

Materials:

-

Cultured thyroid cell line (e.g., FRTL-5)

-

Cell culture medium

-

Hanks' Balanced Salt Solution (HBSS)

-

Calcium iodide hexahydrate (to prepare iodide solutions of varying concentrations)

-

Radioactive iodide (e.g., ¹²⁵I) as a tracer

-

Gamma counter

Procedure:

-

Culture thyroid cells to confluency in appropriate multi-well plates.

-

Prepare a series of iodide solutions with varying concentrations using calcium iodide hexahydrate dissolved in HBSS.

-

Wash the cells twice with warm HBSS.

-

Incubate the cells with the different concentrations of non-radioactive iodide solutions for a predetermined time (e.g., 30 minutes).

-

Add a fixed amount of radioactive iodide (e.g., ¹²⁵I) to each well and incubate for a specific uptake period (e.g., 15 minutes).

-

Terminate the uptake by rapidly washing the cells three times with ice-cold HBSS.

-

Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH).

-

Measure the radioactivity in the cell lysates using a gamma counter.

-

Determine the protein concentration in each lysate to normalize the iodide uptake.

-

Analyze the data to determine the kinetics of iodide uptake.

Thyroid Hormone Regulation Signaling Pathway

Caption: Hypothalamic-Pituitary-Thyroid axis.

Quality Control in the Research Laboratory

Ensuring the quality of starting materials is fundamental for the integrity of research data. For calcium iodide hexahydrate, routine quality control can help identify degradation or contamination.

Experimental Workflow: Quality Control of Calcium Iodide Hexahydrate

This workflow outlines a simple procedure to assess the quality of a new or stored batch of calcium iodide hexahydrate.

Workflow:

-

Visual Inspection: Check for any discoloration. Pure calcium iodide hexahydrate is white. A yellowish tint may indicate the liberation of free iodine due to oxidation.

-

Solubility Test: Dissolve a small, accurately weighed amount of the compound in a known volume of deionized water. The solution should be clear and colorless. Turbidity may indicate the presence of insoluble impurities.

-

pH Measurement: Measure the pH of the freshly prepared aqueous solution. It should be near neutral. A significant deviation may suggest the presence of acidic or basic impurities.

-

Iodide Titration (Optional, for advanced QC): The iodide content can be quantitatively determined by titration with a standardized solution of silver nitrate.

Quality Control Workflow Diagram

References

A Technical Guide to Anhydrous Calcium Iodide and Its Hexahydrate Form for Researchers and Drug Development Professionals

Abstract

Calcium iodide, a compound of significant interest in various scientific domains including pharmaceutical development, exists primarily in two forms: anhydrous (CaI₂) and hexahydrate (CaI₂·6H₂O). The presence of water of hydration in the hexahydrate form imparts distinct physical and chemical properties compared to its anhydrous counterpart. This technical guide provides an in-depth exploration of the core differences between these two forms, offering a valuable resource for researchers, scientists, and drug development professionals. This document outlines their chemical and physical properties, comparative stability, and differential applications, with a focus on practical laboratory identification and handling. Detailed experimental protocols for characterization techniques such as Thermogravimetric Analysis (TGA), Powder X-ray Diffraction (PXRD), and Fourier-Transform Infrared (FTIR) Spectroscopy are provided to facilitate accurate analysis and quality control.

Introduction

Calcium iodide is an ionic compound formed from calcium and iodine.[1] It serves as a crucial source of iodide ions and finds applications in pharmaceuticals as an expectorant, a dietary iodine supplement, and in the formulation of contrast agents for medical imaging.[2][3][4] The choice between the anhydrous and hexahydrate form is critical in research and drug development, as their differing properties can significantly impact formulation stability, dissolution rates, and overall efficacy. Anhydrous calcium iodide is a potent desiccant due to its hygroscopic nature, readily absorbing moisture from the atmosphere.[2] The hexahydrate form, conversely, contains six molecules of water within its crystal lattice, rendering it more stable under ambient humidity but with a lower melting point and different solubility profile.

This guide aims to provide a comprehensive comparison of these two forms, presenting quantitative data in accessible tables and offering detailed experimental methodologies for their differentiation. Furthermore, visual representations of experimental workflows are provided to aid in the practical application of these techniques.

Comparative Physicochemical Properties

The fundamental differences between anhydrous calcium iodide and its hexahydrate stem from the presence of water of crystallization. This is reflected in their molecular weight, density, and thermal properties. A summary of their key quantitative properties is presented in Table 1.

Table 1: Comparison of Physicochemical Properties of Anhydrous Calcium Iodide and Calcium Iodide Hexahydrate

| Property | Anhydrous Calcium Iodide (CaI₂) | Calcium Iodide Hexahydrate (CaI₂·6H₂O) |

| Molecular Weight ( g/mol ) | 293.89[5] | 401.98[6] |

| Appearance | White to light beige solid, beads or powder[5][7] | White hexagonal needles or powder[8] |

| Melting Point (°C) | 779[9] | ~42 (decomposes)[10] |

| Boiling Point (°C) | 1100[9] | Decomposes |

| Density (g/cm³) | 3.956[1] | 2.55[10] |

| Solubility in Water ( g/100 mL) | 64.6 (at 0 °C)[1][11], 66 (at 20 °C)[1][11], 81 (at 100 °C)[1][11] | Freely soluble in water[10] |

| Solubility in Other Solvents | Soluble in acetone (B3395972) and alcohols[1] | Slightly soluble in ethanol (B145695) and acetone[10] |

| Hygroscopicity | Highly hygroscopic, deliquescent[1][2] | Deliquescent[10] |

Stability and Handling Considerations

The stability of calcium iodide is a critical factor in its application. Anhydrous calcium iodide is highly reactive with atmospheric moisture and carbon dioxide. When exposed to air, it can absorb water to form the hydrate (B1144303) and also slowly reacts with oxygen and carbon dioxide, leading to the liberation of free iodine, which imparts a yellowish color to the compound.[1] Therefore, it must be stored in tightly sealed, dry containers.

Calcium iodide hexahydrate is more stable in environments with moderate humidity. However, it is sensitive to heat and will lose its water of hydration upon heating.[10] Both forms should be protected from light.

Applications in Research and Drug Development

The choice between the anhydrous and hexahydrate forms of calcium iodide is dictated by the specific requirements of the application.

-

Anhydrous Calcium Iodide (CaI₂):

-

Desiccant: Its strong affinity for water makes it a useful drying agent in organic synthesis.[2]

-

Catalyst: It is employed as a catalyst in certain organic reactions.[2][12]

-

Pharmaceutical Formulations: In drug formulations where the presence of water is undesirable, the anhydrous form is preferred. It is used in some expectorants for upper respiratory conditions.[2] It also serves as a source of iodine in supplements.[2][12]

-

-

Calcium Iodide Hexahydrate (CaI₂·6H₂O):

-

Aqueous Solutions: Due to its high solubility and stability in water, the hexahydrate is often used for preparing aqueous solutions of calcium iodide.

-

Nutritional Supplements: It is also used as a source of iodine in nutritional products and animal feed.[4]

-

Contrast Media: In some medical imaging applications, where aqueous solutions are required, the hexahydrate can be a convenient starting material.

-

In drug development, the hydration state of an active pharmaceutical ingredient (API) or excipient can influence its bioavailability. Generally, anhydrous forms tend to have higher solubility and dissolution rates than their hydrated counterparts, which can lead to better absorption. However, hydrates can sometimes offer improved stability and handling properties.[13]

Experimental Protocols for Differentiation

Accurate identification and characterization of the specific form of calcium iodide are essential for quality control and research purposes. The following sections detail the experimental protocols for key analytical techniques.

Thermogravimetric Analysis (TGA)

TGA is a fundamental technique to differentiate between the anhydrous and hydrated forms by measuring the change in mass as a function of temperature. The hexahydrate will show a distinct mass loss corresponding to the loss of its six water molecules, while the anhydrous form will remain stable until its decomposition temperature.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for temperature and mass according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of the calcium iodide sample into a clean, tared TGA crucible (e.g., alumina (B75360) or platinum).

-

Experimental Conditions:

-

Atmosphere: Dry nitrogen or argon at a flow rate of 20-50 mL/min to prevent oxidation.

-

Heating Rate: A linear heating rate of 10 °C/min is typically used.

-

Temperature Range: Heat the sample from ambient temperature (e.g., 25 °C) to approximately 800 °C.

-

-

Data Analysis:

-

Record the mass loss as a function of temperature.

-

For the hexahydrate, calculate the percentage mass loss corresponding to the dehydration step. The theoretical mass loss for the complete dehydration of CaI₂·6H₂O is approximately 26.87%.

-

The anhydrous form should exhibit no significant mass loss until much higher temperatures.

-

Powder X-ray Diffraction (PXRD)

PXRD is a powerful, non-destructive technique for identifying the crystalline form of a material. The anhydrous and hexahydrate forms of calcium iodide will have distinct diffraction patterns due to their different crystal structures.

Methodology:

-

Sample Preparation:

-

Gently grind the calcium iodide sample to a fine powder using an agate mortar and pestle.

-

Due to the hygroscopic nature of anhydrous calcium iodide, sample preparation should be performed in a low-humidity environment (e.g., a glove box) to prevent hydration.

-

Mount the powdered sample onto a sample holder.

-

-

Instrument Parameters:

-

X-ray Source: Typically Cu Kα radiation (λ = 1.5406 Å).

-

Scan Range (2θ): A common range is 5° to 80°.

-

Scan Speed: A step size of 0.02° with a counting time of 1-2 seconds per step is often sufficient.

-

-

Data Analysis:

-

Collect the diffraction pattern (intensity vs. 2θ).

-

Compare the obtained pattern with reference patterns from crystallographic databases (e.g., the Powder Diffraction File™ from the ICDD) to confirm the identity of the form. The anhydrous form has a rhombohedral crystal structure, while the hexahydrate has a hexagonal structure.[1][10]

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can differentiate between the anhydrous and hexahydrate forms by detecting the vibrational modes of the water molecules present in the hydrate.

Methodology:

-

Sample Preparation (KBr Pellet Method):

-

Due to the hygroscopic nature of both the sample and the KBr, this procedure should be performed in a dry environment.

-

Thoroughly dry spectroscopy-grade potassium bromide (KBr) in an oven and cool it in a desiccator.

-

Grind a small amount of the calcium iodide sample (1-2 mg) to a fine powder.

-

Add approximately 200 mg of the dry KBr to the sample and gently mix in an agate mortar and pestle.

-

Transfer the mixture to a pellet die and press under high pressure (typically 8-10 tons) to form a transparent or translucent pellet.[14]

-

-

Spectral Acquisition:

-

Record a background spectrum of the empty spectrometer.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

A typical spectral range is 4000-400 cm⁻¹.

-

-

Data Analysis:

-

The FTIR spectrum of calcium iodide hexahydrate will exhibit characteristic broad absorption bands in the region of 3500-3000 cm⁻¹ due to the O-H stretching vibrations of the water molecules, and a band around 1600 cm⁻¹ corresponding to the H-O-H bending vibration.[14]

-